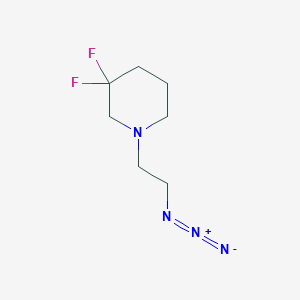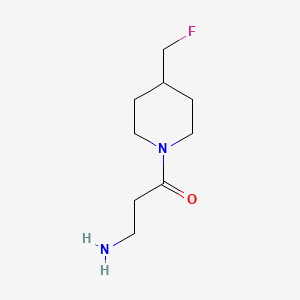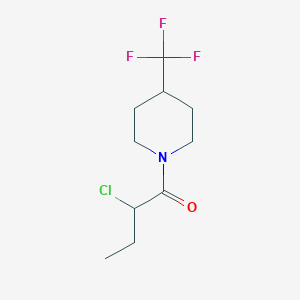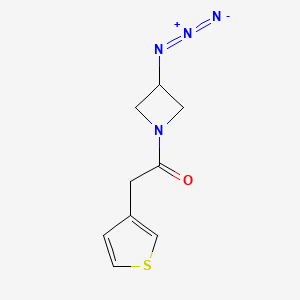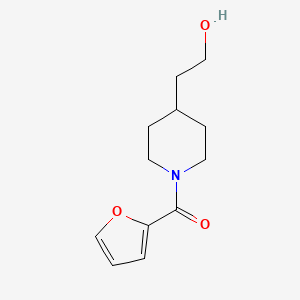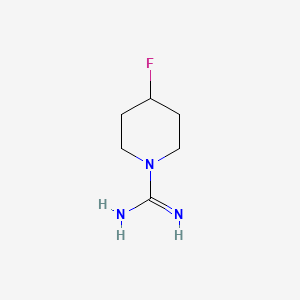
4-Fluoropiperidine-1-carboximidamide
Vue d'ensemble
Description
4-Fluoropiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis The synthesis of 4-fluoropiperidines, including 4-fluoropiperidine-1-carboximidamide, often involves innovative methodologies that improve yield, selectivity, and cost-effectiveness. For example, the aza-Prins cyclization method provides a convenient route to synthesize 4-fluoropiperidines with high cis-selectivity, demonstrating the compound's potential as a valuable intermediate in organic synthesis (Yadav et al., 2010). Additionally, 4-fluoropiperidine derivatives have been explored as ligands in metal complexation, showcasing applications in catalysis, such as the catalytic copolymerization of carbon dioxide and epoxides (Walther et al., 2006).
Radiotracer Development Research on 1,4-disubstituted 3-[18F]fluoropiperidines, closely related to this compound, highlights its application in developing radiotracers for positron emission tomography (PET). These compounds serve as novel building blocks for radiotracer development, aimed at visualizing NR2B NMDA receptors, although challenges remain in achieving brain uptake sufficient for effective imaging (Koudih et al., 2012).
Antimicrobial Agents The exploration of carboximidamide derivatives for antimicrobial applications reveals the potential of this compound and related compounds. For instance, thiazole-carboximidamide derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal infections. Such compounds target specific biochemical pathways, such as GlcN-6-P Synthase, indicating a novel approach to combating microbial resistance (Omar et al., 2020).
Polymerase Inhibitors Research into benzimidazole carboxamide derivatives, including those structurally related to this compound, underscores their potential as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds demonstrate significant efficacy in cellular assays and have implications for cancer treatment, highlighting the versatility of 4-fluoropiperidine derivatives in medicinal chemistry (Penning et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of 4-Fluoropiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cellular homeostasis. BRAF is a protein kinase involved in directing cell growth, while CDK2 is a key regulator of cell cycle progression .
Mode of Action
this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways regulated by these proteins, leading to alterations in cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted inhibitory action. By inhibiting EGFR, BRAF, and CDK2, it disrupts the MAPK/ERK pathway, the PI3K/Akt pathway, and the cell cycle progression pathway . These pathways are critical for cell proliferation, survival, and differentiation. The disruption of these pathways leads to the inhibition of cell growth and division .
Pharmacokinetics
These properties would determine the compound’s absorption rate, its distribution within the body, its metabolic stability, and its rate of elimination .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key proteins involved in cell growth and division, the compound effectively halts these processes, leading to a decrease in cell proliferation .
Analyse Biochimique
Biochemical Properties
4-Fluoropiperidine-1-carboximidamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2). These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies, as these enzymes are often overactive in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways. Specifically, it affects the EGFR signaling pathway, leading to reduced cell growth and division. Additionally, this compound can alter gene expression patterns, resulting in the downregulation of genes associated with cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity. This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of these enzymes. Additionally, the compound can induce conformational changes in these enzymes, further reducing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on cellular function for extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted from the body through urine. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. These targeting signals ensure that this compound reaches its intended sites of action within the cell .
Propriétés
IUPAC Name |
4-fluoropiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-5-1-3-10(4-2-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWQSFVMLUFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







